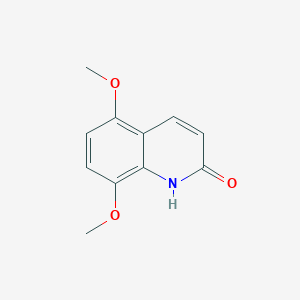

5,8-Dimethoxyquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dimethoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-8-4-5-9(15-2)11-7(8)3-6-10(13)12-11/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDCCKUJQGNNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=O)NC2=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,8 Dimethoxyquinolin 2 1h One and Its Derivatives

Classical and Established Synthetic Routes

The foundational methods for quinoline (B57606) and quinolinone synthesis, developed from the late 19th to the early 20th century, remain relevant in contemporary organic synthesis. These classical routes offer diverse pathways to the quinolinone core, often starting from simple aromatic amines and carbonyl compounds.

Friedländer Condensation Approaches to Quinolinone Scaffolds

The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically catalyzed by acid or base, to form a quinoline. wikipedia.orgnih.gov For the synthesis of a quinolin-2(1H)-one derivative, a suitable starting material would be a 2-aminobenzaldehyde (B1207257) reacting with an ester or another carbonyl compound that can lead to the desired substitution pattern. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration. nih.gov The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines. nih.gov

A plausible route to a precursor for 5,8-dimethoxyquinolin-2(1H)-one could involve the condensation of 2-amino-3,6-dimethoxybenzaldehyde (B1270291) with a compound like diethyl malonate, which upon cyclization and subsequent transformations, could yield the target molecule. The regioselectivity of the initial condensation and the cyclization are key considerations in this approach.

Skraup and Doebner-Miller Analogies for Quinoline Core Construction

The Skraup synthesis is a classic method for producing quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. researchgate.netwikipedia.org The reaction is known for its often vigorous nature. nih.gov A variation of this is the Doebner-Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgiipseries.org

To apply this to the synthesis of a dimethoxyquinoline derivative, 2,5-dimethoxyaniline (B66101) would be a logical starting material. In a Skraup-type reaction, its reaction with glycerol under strongly acidic and oxidizing conditions would be explored. For a Doebner-Miller approach, 2,5-dimethoxyaniline could be reacted with an appropriate α,β-unsaturated aldehyde or ketone. For example, reaction with acrolein would be expected to yield, after oxidation, 5,8-dimethoxyquinoline (B1605891). Subsequent functionalization at the 2-position would be necessary to obtain the quinolin-2(1H)-one.

| Reaction | Aniline Derivative | Carbonyl/Glycerol Source | Key Reagents | Product Type |

| Skraup | 2,5-Dimethoxyaniline | Glycerol | H₂SO₄, Oxidizing Agent | Dimethoxyquinoline |

| Doebner-Miller | 2,5-Dimethoxyaniline | α,β-Unsaturated Carbonyl | Acid Catalyst | Substituted Dimethoxyquinoline |

Knorr Quinoline Synthesis and Derivatives

The Knorr quinoline synthesis involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to form 2-hydroxyquinolines (quinolin-2-ones). thieme-connect.com This method is particularly relevant for the direct synthesis of the quinolin-2(1H)-one core.

A direct application of this methodology to the target compound has been reported, starting from 2,5-dimethoxyaniline. thieme-connect.com The synthesis involves the chemoselective acylation of 2,5-dimethoxyaniline with a β-oxo thioester, such as S-tert-butyl acetothioacetate, to form the corresponding β-ketoanilide. This anilide then undergoes an acid-promoted Knorr cyclization to yield the 5,8-dimethoxyquinolin-2(1H)-one system. thieme-connect.com This approach allows for the introduction of various substituents at the C3 and C4 positions of the quinolinone ring by starting with appropriately substituted β-oxo thioesters. thieme-connect.com

Conrad-Limpach and Camps Cyclization Principles

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. ucd.ie Depending on the reaction conditions (temperature), either a 4-hydroxyquinoline (B1666331) (at higher temperatures) or a 2-quinolone can be favored. researchgate.netpreprints.org For the synthesis of 2-quinolones, the reaction is typically carried out at lower temperatures (around 100°C) in the presence of a strong acid, leading to the formation of a β-ketoanilide which then cyclizes. preprints.org

The Camps cyclization is the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone, which can lead to either quinolin-2-ones or quinolin-4-ones depending on the substrate and reaction conditions. drugfuture.com The formation of the quinolin-2-one occurs via deprotonation of the amide's α-methylene group, followed by attack on the ketone carbonyl.

For the synthesis of 5,8-dimethoxyquinolin-2(1H)-one, a Conrad-Limpach approach would involve the reaction of 2,5-dimethoxyaniline with a suitable β-ketoester under acidic conditions at a controlled temperature to favor the 2-quinolone product. A Camps cyclization route would necessitate the synthesis of an appropriately substituted o-acylaminoacetophenone derived from 2,5-dimethoxyaniline.

Dieckmann's Condensation and Intramolecular Cyclizations

The Dieckmann condensation is an intramolecular Claisen condensation of a diester in the presence of a base to form a cyclic β-keto ester. wikipedia.orgthieme-connect.comnih.govwikipedia.orgslideshare.net While not a direct method for quinolinone synthesis from anilines, it is a powerful tool for constructing cyclic systems. Its principles can be applied in multi-step sequences where a suitably substituted diester attached to an aromatic amine precursor is cyclized.

More broadly, intramolecular cyclizations are a key step in many quinolinone syntheses. For instance, the cyclization of (Z)-acrylic esters derived from 2-iodoanilines can lead to 4-carbomethoxy-2-quinolones. nih.gov Another example is the electrophilic cyclization of N-(2-alkynyl)anilines, which can produce a variety of substituted quinolines. nih.govresearchgate.net A plausible strategy for 5,8-dimethoxyquinolin-2(1H)-one could involve the synthesis of a precursor like an N-(2,5-dimethoxyphenyl)propiolamide, which could then undergo an intramolecular cyclization.

Advanced and Strategic Synthetic Transformations

Modern synthetic chemistry has introduced a range of more sophisticated and efficient methods for the construction of heterocyclic scaffolds like quinolinones. These advanced transformations often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Recent advancements in synthetic methodologies have provided more efficient and strategic routes to quinolinone derivatives. These include palladium-catalyzed reactions, which have become a powerful tool for C-C and C-N bond formation. For example, the Heck reaction of a 2-iodoaniline (B362364) with an α,β-unsaturated carbonyl compound, followed by cyclization, can yield 3-substituted quinolin-2(1H)-ones. acs.orgorganic-chemistry.org

Microwave-assisted organic synthesis has also emerged as a valuable technique, often leading to significantly reduced reaction times and improved yields. nih.govnih.govresearchgate.net One-pot multicomponent reactions under microwave irradiation have been developed for the rapid synthesis of complex quinolinone libraries. nih.govnih.gov

Furthermore, flow chemistry offers advantages in terms of safety, scalability, and process control for the synthesis of quinolines and their derivatives. nih.govresearchgate.netucd.ieacs.orgrsc.org Continuous flow processes have been developed for classical reactions like the Doebner-Miller and Skraup syntheses, as well as for photochemical syntheses of quinolines. researchgate.netucd.ie

For the specific synthesis of 5,8-dimethoxyquinolin-2(1H)-one, these advanced methods could be applied. A palladium-catalyzed cross-coupling reaction could be envisioned to construct a key intermediate, which then undergoes cyclization. Microwave-assisted Knorr or Conrad-Limpach reactions could potentially offer a more efficient route to the target molecule. Flow chemistry could be employed for the large-scale and safe production of 5,8-dimethoxyquinolin-2(1H)-one or its precursors.

| Advanced Method | Key Principle | Potential Application for 5,8-Dimethoxyquinolin-2(1H)-one |

| Palladium-Catalyzed Reactions | Cross-coupling (e.g., Heck, Suzuki) for C-C bond formation. | Synthesis of a substituted cinnamate (B1238496) from 2-iodo-3,6-dimethoxyaniline, followed by cyclization. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Acceleration of classical reactions like Knorr or Conrad-Limpach synthesis. |

| Flow Chemistry | Continuous processing, enhanced safety and scalability. | Scalable synthesis of precursors or the final cyclization step. |

| Photochemical Synthesis | Light-induced reactions. | Isomerization-cyclization cascades of suitable precursors. |

Palladium-Catalyzed Carbonylation Strategies

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of quinolin-2(1H)-ones. These methods often involve the coupling of an aryl halide with a suitable partner in the presence of carbon monoxide and a palladium catalyst.

One notable strategy involves the carbonylative cyclization of N-substituted o-iodoanilines with internal alkynes. This reaction, catalyzed by either palladium or rhodium, provides a direct route to quinolin-2(1H)-ones. nih.gov Another approach utilizes the palladium-catalyzed intramolecular amidation of N-tosyl-3,3-diarylacrylamides via C(sp2)–H bond activation. nih.gov Furthermore, the coupling and cyclization of simple anilines with ethyl acrylates, also through palladium-catalyzed C–H activation, offers an alternative pathway. nih.gov Intramolecular hydroarylation of N-aryl alkynamides, catalyzed by palladium or gold, also leads to the formation of the quinolin-2(1H)-one scaffold. nih.gov

A domino reaction involving o-alkynylhalobenzene and an amine, catalyzed by palladium, has been shown to be an efficient method for synthesizing 5H-cyclopenta[c]quinoline derivatives. nih.gov This approach benefits from readily available starting materials and demonstrates good functional group tolerance. nih.gov Additionally, palladium-catalyzed carbonylation has been employed for the N-capping of amino acids using various aryl bromides and triflates, showcasing the versatility of this methodology. diva-portal.org The use of pentenamides in palladium-catalyzed intramolecular amidocarbonylation reactions has also been explored, leading to the formation of succinimide (B58015) and glutarimide (B196013) derivatives. universiteitleiden.nl

Below is a table summarizing various palladium-catalyzed carbonylation strategies for the synthesis of quinolinone derivatives.

| Starting Materials | Catalyst System | Product Type | Key Features |

| N-substituted o-iodoanilines and internal alkynes | Palladium or Rhodium catalyst | Quinolin-2(1H)-ones | Carbonylative cyclization |

| N-tosyl-3,3-diarylacrylamides | Palladium catalyst | Quinolin-2(1H)-ones | Intramolecular amidation via C-H activation |

| Simple anilines and ethyl acrylates | Palladium catalyst | Quinolin-2(1H)-ones | Coupling and cyclization via C-H activation |

| N-aryl alkynamides | Palladium or Gold catalyst | Quinolin-2(1H)-ones | Intramolecular hydroarylation |

| o-alkynylhalobenzene and amine | Palladium catalyst | 5H-cyclopenta[c]quinoline derivatives | Domino reaction, high efficiency |

Copper-Assisted Alkylation and Methoxylation Reactions

Copper-catalyzed reactions have emerged as a valuable alternative for the functionalization of quinolinone scaffolds. These methods are particularly useful for introducing alkyl and methoxy (B1213986) groups.

A significant development is the first reported alkynylation of quinolones with terminal alkynes under mild conditions. acs.org This reaction is catalyzed by Cu(I) salts in the presence of a Lewis acid, which is crucial for the reactivity. acs.org The methodology tolerates a variety of functional groups on both the quinolone and alkyne partners. acs.org An enantioselective version of this transformation has also been explored, demonstrating its potential for the synthesis of chiral molecules. acs.org

Copper catalysts have also been utilized in the N-alkylation of amines with alcohols in water, providing a greener alternative to traditional methods. researchgate.net For instance, Cu(OTf)2 has been shown to be an effective catalyst for the N-alkylation of nitriles and amines with secondary alcohols. researchgate.net Furthermore, commercial copper catalysts, such as copper hydroxide (B78521) supported on manganese oxide, have been used to promote quinazolinone synthesis from 2-aminobenzamide (B116534) and alcohols. nih.gov

The table below highlights key copper-assisted reactions for quinolinone synthesis and functionalization.

| Reaction Type | Catalyst System | Key Features | Reference |

| Alkynylation of quinolones | Cu(I) salts with a Lewis acid | Mild conditions, tolerates various functional groups, enantioselective potential | acs.org |

| N-alkylation of amines | Cu(OTf)2 | Use of alcohols as alkylating agents in water | researchgate.net |

| Quinazolinone synthesis | Commercial copper catalysts (e.g., Cu(OH)x/OMS-2) | One-pot synthesis from 2-aminobenzamide and alcohols | nih.gov |

Heck Reaction and Subsequent Cyclization in Quinoline Synthesis

The palladium-catalyzed Heck reaction, followed by a cyclization step, provides an efficient route to various quinoline and quinolinone derivatives. This strategy often involves the coupling of an aryl halide with an alkene, followed by an intramolecular ring-closure.

An efficient one-pot synthesis of 2,3-disubstituted quinoline derivatives has been developed using Morita-Baylis-Hillman (MBH) adducts and 2-iodoaniline via a palladium-catalyzed Heck reaction and subsequent cyclization. organic-chemistry.org This method addresses limitations of previous approaches, such as long reaction times. organic-chemistry.org Optimization of reaction conditions identified acetonitrile (B52724) as the preferred solvent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as the most effective base, achieving high yields. organic-chemistry.org

Similarly, 4-arylquinolin-2(1H)-ones can be prepared from substituted 2-iodoanilines and acrylic acid using a palladium-nickel ferrite (B1171679) catalyst. researchgate.net The reaction proceeds through a successive Heck reaction followed by in situ cyclization. researchgate.net The use of a heterogeneous and recyclable catalyst is a notable advantage of this protocol. researchgate.net

The table below summarizes examples of the Heck reaction and subsequent cyclization for quinoline synthesis.

| Starting Materials | Catalyst System | Product Type | Key Features |

| Morita-Baylis-Hillman adducts and 2-iodoaniline | Palladium catalyst with DABCO base | 2,3-disubstituted quinolines | One-pot synthesis, high yields |

| Substituted 2-iodoanilines and acrylic acid | Palladium-nickel ferrite catalyst | 4-arylquinolin-2(1H)-ones | Heterogeneous and recyclable catalyst, in situ cyclization |

Regioselective Functionalization Techniques for Quinolinone Scaffolds

The direct and regioselective functionalization of the quinoline core through C-H activation is a highly desirable strategy in organic synthesis, as it offers an atom- and step-economical approach to a wide range of derivatives. mdpi.com Transition metal catalysis plays a pivotal role in achieving this selectivity. mdpi.comnih.gov

Various transition metals, including rhodium, iridium, palladium, and copper, have been employed to catalyze the site-selective functionalization of quinolines at different positions. mdpi.com For instance, palladium-catalyzed C2 arylation of quinoline-N-oxide with unactivated benzene (B151609) has been reported. mdpi.com

Base-controlled regioselective functionalization of chloro-substituted quinolines has also been achieved using metal amides. researchgate.net The choice of the metal amide allows for selective metalation at the C-2, C-3, or C-8 positions, which can then be reacted with various electrophiles. researchgate.net

The electrophilic cyclization of N-(2-alkynyl)anilines provides another route to functionalized quinolines. nih.gov The use of different electrophiles, such as ICl, I2, Br2, and PhSeBr, allows for the introduction of various substituents at the 3-position of the quinoline ring. nih.gov

Allylation Reactions for Side Chain Introduction

Allylation reactions are a common method for introducing side chains onto heterocyclic scaffolds, including quinolinones. These reactions typically involve the reaction of a nucleophilic quinolinone with an allylic electrophile. While specific examples for the direct allylation of 5,8-dimethoxyquinolin-2(1H)-one are not detailed in the provided context, the general principles of allylation are well-established in organic chemistry.

Green Chemistry Approaches in Quinolinone Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. researchgate.netskpharmteco.com This includes the use of alternative energy sources like microwave irradiation and ultrasonication, as well as the use of greener solvents and catalysts. researchgate.netskpharmteco.com

Microwave Irradiation and Ultrasonication Methods

Microwave-assisted organic synthesis has gained popularity due to its ability to significantly reduce reaction times, often leading to higher yields and cleaner reactions. nih.govnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinolones. nih.govnih.govbenthamdirect.com Microwave irradiation can also improve regioselectivity and stereoselectivity in some cases. nih.govnih.gov For instance, a transition-metal-free synthesis of quinolin-2(1H)-ones has been developed using a weak base under microwave irradiation. nih.gov

Ultrasonication is another green technique that utilizes sound waves to promote chemical reactions. ekb.eg The phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles, creates localized "hot spots" with extremely high temperatures and pressures, thereby accelerating reaction rates. ekb.eg Ultrasound has been successfully employed in the synthesis of quinolines, often resulting in shorter reaction times, milder conditions, and higher yields compared to conventional methods. nih.govnih.govresearchgate.net For example, the ultrasound-promoted synthesis of quinolines using basic ionic liquids in aqueous media has been reported as a green and efficient procedure. nih.gov Another study describes the use of SnCl2·2H2O as a precatalyst for the one-pot synthesis of 2-substituted quinolines under ultrasound irradiation in water. researchgate.net

The following table provides a comparative overview of microwave and ultrasonication methods in quinolinone synthesis.

| Technique | Key Advantages | Examples in Quinoline/Quinolinone Synthesis |

| Microwave Irradiation | Reduced reaction times, higher yields, improved selectivity, solventless reactions possible | Synthesis of quinolin-2(1H)-ones using a weak base; Friedländer synthesis of polysubstituted quinolines. nih.govresearchgate.netnih.gov |

| Ultrasonication | Shorter reaction times, milder conditions, higher yields, catalyst-free reactions possible | Synthesis of quinolines using basic ionic liquids in water; SnCl2·2H2O-catalyzed synthesis of 2-substituted quinolines. nih.govresearchgate.net |

Mechanochemical Ball Milling Techniques

Mechanochemistry, particularly through the use of ball milling, represents a significant advancement in the green synthesis of heterocyclic compounds like quinolinones. This technique utilizes mechanical force to induce chemical reactions in the solid state, often eliminating the need for bulk solvents. youtube.com This solvent-free approach is beneficial for its operational simplicity and for reducing the generation of volatile organic waste. nih.gov

An iodine-mediated mechanochemical process has been developed for the synthesis of multi-substituted quinoline derivatives. nih.gov In this method, appropriately designed aniline derivatives undergo an oxidative annulation reaction under solvent-free ball milling conditions, achieving yields of up to 89%. nih.gov A key advantage of this protocol is that the iodine activator becomes incorporated into the quinoline product, making it available for subsequent functionalization reactions. nih.gov

While solution-based reactions may require high temperatures or long reaction times, mechanochemical methods can often proceed much faster. mdpi.com For instance, a charge-accelerated aza-Claisen rearrangement, a type of reaction that can form precursors to complex amides, was shown to be significantly faster under ball-milling conditions compared to its solution-based counterpart, which showed minimal product formation even after extended periods. mdpi.com The total mechanosynthesis of a pivotal intermediate for the drug Pitavastatin, which features a quinoline core, highlights the scalability and eco-friendly nature of this approach, incorporating techniques like extrusive Suzuki–Miyaura coupling and mechanochemical Minisci C–H alkylation. rsc.org These examples underscore the potential of mechanochemistry to create complex molecules like quinolinones in a more sustainable and efficient manner.

Solvent-Free and Environmentally Benign Reaction Media

The shift away from hazardous organic solvents is a central theme in the sustainable synthesis of quinolinones. Methodologies now frequently employ solvent-free conditions or utilize environmentally benign media like water or ionic liquids. acs.orgresearchgate.net

Solvent-free protocols for the Friedländer synthesis of quinolines have been developed using catalysts such as tin(II) chloride dihydrate at room temperature. oup.com This approach offers numerous advantages, including the avoidance of strong acids or bases, no requirement for an inert atmosphere, short reaction times, and simple work-up procedures, often eliminating the need for chromatographic purification. oup.com Similarly, iodine-mediated synthesis of quinolines has been successfully performed using a solvent-free mechanochemical process, highlighting the synergy between these two green chemistry principles. nih.gov

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An environmentally benign method for synthesizing various functionalized quinolin-2(1H)-ones has been developed to proceed in water at ambient temperature without the need for a base or organic solvent. acs.org This protocol is notable for its rapid reaction times (1–8 minutes), operational simplicity, and the reusability of the aqueous medium, achieving an excellent E-factor (a measure of waste generated) of 1.6. acs.org

Ionic liquids, particularly those derived from renewable sources like glucose, are also emerging as effective and sustainable reaction media. rsc.org A one-pot synthesis of quinoline analogues has been achieved using a copper catalyst in combination with glucose-based ionic liquids in an acetonitrile-water medium. This system allows for the protection-free synthesis of numerous functionalized quinolines with high yields, and the ionic liquids can be recycled with minimal loss of activity. rsc.org

| Method | Reaction Medium | Key Advantages | Reference |

|---|---|---|---|

| Friedländer Annulation | Solvent-Free | Room temperature, short reaction time, simple work-up, high purity. | oup.com |

| Iodine-Mediated Annulation | Solvent-Free (Mechanochemical) | Operational simplicity, mild conditions, incorporated activator for further functionalization. | nih.gov |

| Reissert-Henze Type Reaction | Water | Ambient temperature, base-free, rapid (1-8 min), reusable medium, low E-factor. | acs.org |

| Copper-Catalyzed Annulation | Acetonitrile-Water with Glucose-Based Ionic Liquids | Mild conditions, protection-free, recyclable catalytic system. | rsc.org |

Catalytic Systems for Sustainable Quinolinone Synthesis

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency, enable milder reaction conditions, and be used in small quantities, often with the potential for recycling. northumbria.ac.uk A wide array of catalytic systems have been developed for the sustainable synthesis of the quinolinone scaffold.

These systems often employ transition metals, which are effective in facilitating key bond-forming reactions.

Palladium-based catalysts are widely used. For instance, a Pd(OAc)₂-catalyzed cyclization of N-(2-formylaryl)alkynamides provides an atom-economical route to 2-quinolinone derivatives. organic-chemistry.org Cascade reactions involving palladium-catalyzed C-H bond activation allow for the synthesis of complex quinolinones from simple anilines. organic-chemistry.orgnih.gov

Copper catalysts offer a more earth-abundant alternative. A Cu(OAc)₂ system has been used for the one-pot cascade cyclization of acrylamides to form 4-aryl-2-quinolones. nih.gov Copper complexes with redox-active ligands have also been employed for the dehydrogenative functionalization of benzylic alcohols to produce substituted quinolines under mild conditions. organic-chemistry.org

Ruthenium catalysts have been shown to facilitate the cyclization of anilides with propiolates or acrylates to yield a diverse range of 2-quinolones. organic-chemistry.org

Iron catalysts , such as iron(III) chloride, provide an inexpensive and environmentally benign option for promoting the direct aerobic dehydrogenation of carbonyls to form lactams like quinolinones. organic-chemistry.org

Silver catalysts have been used to promote the intermolecular radical addition and cyclization of substrates in aqueous solution to give substituted quinolin-2-ones. organic-chemistry.org

Biocatalysts , such as enzymes, represent the frontier of sustainable catalysis. Monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been used in chemo-enzymatic strategies to produce quinolines and 2-quinolones from precursors like 1,2,3,4-tetrahydroquinolines under exceptionally mild, biological conditions. northumbria.ac.uk

| Catalyst Type | Example Catalyst/System | Reaction Type | Reference |

|---|---|---|---|

| Palladium | Pd(OAc)₂ | C-H activation/cyclization cascade; Oxypalladation of alkynes | organic-chemistry.orgnih.gov |

| Copper | Cu(OAc)₂; Cu(II) complexes | Cascade cyclization; Dehydrogenative functionalization | nih.govorganic-chemistry.org |

| Ruthenium | Ru-complexes | Cyclization of anilides with acrylates | organic-chemistry.org |

| Iron | FeCl₃/TBN/NHPI | Aerobic α,β-dehydrogenation of lactams | organic-chemistry.org |

| Silver | Silver salts | Radical addition/cyclization in water | organic-chemistry.org |

| Biocatalyst | Monoamine Oxidase (MAO-N); Horseradish Peroxidase (HRP) | Oxidative aromatization; Chemo-enzymatic annulation | northumbria.ac.uk |

Principles of Atom Economy and Reduced Derivatization in Synthetic Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating how much of the reactants' mass is incorporated into the final product. nih.gov Syntheses with high atom economy are inherently less wasteful. nih.gov This concept, along with the principle of reducing unnecessary derivatization (such as the use of protecting groups), guides the design of modern, sustainable routes to quinolinones.

Reactions that are inherently atom-economical, such as isomerizations, additions, and cycloadditions, are preferred over less economical reactions like substitutions and eliminations, which generate stoichiometric byproducts. nih.gov For quinolinone synthesis, this translates to favoring strategies like:

[2+4] Cycloadditions: A one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins using a cesium catalyst proceeds via a plausible [2+4] cycloaddition mechanism. This method is highly atom-economical as it directly constructs the heterocyclic core from simple starting materials with minimal waste. rsc.org

Tandem and Cascade Reactions: A Pd(OAc)₂-catalyzed cyclization of N-(2-formylaryl)alkynamides is described as an efficient and atom-economical synthesis of 2-quinolinone derivatives. organic-chemistry.org Similarly, a scandium-catalyzed ring-closing alkyne-carbonyl metathesis provides an atom-economical construction of 4-acyl-2-quinolones. organic-chemistry.org These cascade processes combine multiple bond-forming events into a single operation, reducing steps and waste.

Radical-Mediated Annulations: A photocatalytically generated imine radical can undergo intramolecular additions to produce polysubstituted quinolines with high atom economy and good yields under mild conditions. chemrxiv.org

Late-Stage Functionalizations (LSFs) in Quinolinone Synthesis

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis that involves introducing functional groups into a complex molecule, such as the quinolinone core, at a late step in the synthetic sequence. This approach is highly valuable for drug discovery and development, as it allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships. mdpi.com

For the quinolinone scaffold, LSF often relies on the direct activation of C-H bonds, which avoids the need for pre-functionalized starting materials and shortens synthetic routes. Palladium-catalyzed C-H activation/C-C bond formation/cyclization cascades are a prime example, enabling the synthesis of diverse quinolinone derivatives from simple anilines. organic-chemistry.orgnih.gov This method provides a more step-economical pathway to important pharmaceutical intermediates. nih.gov

Another LSF approach involves the functionalization of a pre-formed quinolinone ring. For example, an iodine-mediated mechanochemical synthesis yields an iodinated quinoline product. nih.gov The incorporated iodine atom serves as a handle for further modifications, such as cross-coupling reactions, allowing for the introduction of various substituents at a late stage. nih.gov Similarly, the introduction of a fluorine atom at the C-6 position of the quinolin-4-one skeleton was a breakthrough in the development of quinolone antibiotics, significantly improving their activity spectrum. mdpi.com This modification of the core structure is a classic example of how LSF can be used to optimize the properties of a lead compound. Metal-free strategies for the functionalization of C(sp³)–H bonds have also been developed, allowing for the synthesis of functionalized quinolines from substrates like 2-methylquinolines in an environmentally friendly manner. acs.org

Mechanistic Organic Chemistry of 5,8 Dimethoxyquinolin 2 1h One and Its Derivatives

Transformations of 5,8-Dimethoxyquinolin-2(1H)-one Functional Groups

The functional groups of 5,8-dimethoxyquinolin-2(1H)-one can undergo various transformations, leading to a diverse range of derivatives with potentially different properties. Oxidation and reduction reactions are particularly important in this context.

The oxidation of phenols and their ethers to quinones is a fundamental transformation in organic chemistry. khanacademy.orgyoutube.com In the case of 5,8-dimethoxyquinolin-2(1H)-one, the dimethoxy-substituted benzene (B151609) ring is susceptible to oxidation to form a quinone derivative. This transformation is significant as the quinone moiety is a structural feature of many biologically active compounds.

The demethylation of dimethoxy-substituted aromatic compounds can lead to the corresponding hydroquinones, which are then oxidized to quinones. nih.gov For example, the demethylation of 1,4-dimethoxy- researchgate.nethelicene with boron tribromide unexpectedly yielded the diketone tautomer instead of the expected para-hydroquinone. nih.gov This highlights that for larger fused aromatic systems, the dione (B5365651) tautomer can be the more stable form. nih.gov

Quinones are effective stoichiometric oxidizing agents themselves, particularly high-potential quinones like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and chloranil. nih.gov These reagents typically act by hydride abstraction. nih.gov Catalytic oxidation methods have been developed where the oxidized quinone is regenerated in situ using a terminal oxidant like molecular oxygen. nih.gov

The reduction of a nitro group to an amino group is a common and important transformation in organic synthesis, particularly for the preparation of anilines and other aromatic amines. wikipedia.org This reaction can be applied to nitro-substituted derivatives of 5,8-dimethoxyquinolin-2(1H)-one to introduce an amino group, which can then be further functionalized.

A variety of reagents can be used to achieve this reduction. wikipedia.org Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is a widely used method. wikipedia.org Metal-acid systems, such as iron in acetic acid or tin in hydrochloric acid, are also effective. wikipedia.orgscispace.com Other reagents include sodium hydrosulfite and sodium sulfide (B99878). wikipedia.orgscispace.com

The choice of reducing agent can be critical for achieving chemoselectivity in polyfunctional molecules. scispace.com For instance, sodium sulfide or ammonium (B1175870) sulfide can be used for the selective reduction of one nitro group in a dinitro compound. scispace.comstackexchange.com A domino reaction involving the in situ reduction of a 2-nitrobenzaldehyde (B1664092) with Fe/AcOH followed by a Friedländer annulation with an active methylene (B1212753) compound provides an efficient route to substituted quinolines. nih.gov This approach avoids the need to handle the often unstable 2-aminobenzaldehyde (B1207257) intermediates. nih.gov

Studies on the microbiological reduction of nitro-substituted quinolones have also been conducted. While 4-(p-nitrophenyl)-1H-6-R-quinolones-2 were not reduced by Escherichia coli cells, other nitro-substituted heterocyclic compounds were successfully reduced to their corresponding amines. nih.gov

The table below lists common reagents for the reduction of nitro groups to amines.

| Reagent/System | Conditions | Notes | Ref |

| Catalytic Hydrogenation (Raney Ni, Pd/C) | H2 gas | Widely used, generally high yields | wikipedia.org |

| Iron/Acetic Acid | Reflux | Common laboratory method | wikipedia.orgnih.gov |

| Tin/Hydrochloric Acid | Acidic medium | Classic method | scispace.com |

| Sodium Hydrosulfite | Aqueous solution | Mild reducing agent | wikipedia.org |

| Sodium Sulfide/Ammonium Sulfide | Aqueous or alcoholic solution | Can be used for selective reduction | wikipedia.orgstackexchange.com |

| Zinc/Ammonium Chloride | Aqueous medium | Catalytic transfer hydrogenation system | scispace.com |

Nucleophilic Aromatic Substitution on Halogenated Analogues

Nucleophilic aromatic substitution (SNAr) on halogenated derivatives of 5,8-dimethoxyquinolin-2(1H)-one represents a key synthetic route for the introduction of a variety of functional groups onto the quinolinone core. This reaction is contingent on the presence of a halogen atom, which acts as a leaving group, and is significantly influenced by the electronic properties of the quinolinone ring system.

The general mechanism for SNAr reactions proceeds via a two-step addition-elimination pathway. wikipedia.org In the initial step, a nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.com In the context of the 5,8-dimethoxyquinolin-2(1H)-one scaffold, the electron-withdrawing nature of the carbonyl group at the 2-position and the nitrogen atom within the heterocyclic ring can activate the ring towards nucleophilic attack.

The reactivity of halogenated analogues in SNAr reactions is dependent on the nature of the halogen. While typically in nucleophilic substitution reactions iodide is the best leaving group, in SNAr the trend is often reversed, with fluoride (B91410) being the most effective leaving group. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack in the rate-determining step.

Research on related heterocyclic systems, such as quinoxalines and pyridines, has demonstrated the feasibility of SNAr reactions in introducing various nucleophiles. mdpi.comyoutube.com For instance, studies on 2-chloroquinoxaline (B48734) have shown successful substitution with amines, which is a commonly employed transformation in medicinal chemistry. youtube.com Although specific experimental data on halogenated 5,8-dimethoxyquinolin-2(1H)-one is limited in publicly available literature, the principles established for analogous systems suggest that similar reactivity can be expected.

The following table illustrates the expected relative reactivity of different halogens in SNAr reactions on a hypothetical halogenated 5,8-dimethoxyquinolin-2(1H)-one derivative.

| Halogen (X) at C-3 or C-4 | Relative Rate of Substitution | Rationale |

|---|---|---|

| F | Highest | Highest electronegativity, strongly polarizes the C-X bond, facilitating nucleophilic attack. |

| Cl | Intermediate | Good balance between electronegativity and leaving group ability. |

| Br | Lower | Less effective at activating the ring towards nucleophilic attack compared to F and Cl. |

| I | Lowest | Although a good leaving group, its lower electronegativity makes the initial nucleophilic attack less favorable. |

It is important to note that the regioselectivity of the substitution will be dictated by the position of the halogen on the quinolinone ring and the electronic activation provided by the methoxy (B1213986) and carbonyl groups.

Oxygen-Sulfur Exchange Reactions

Oxygen-sulfur exchange reactions, often referred to as thionation, are a valuable tool in organic synthesis for converting carbonyl compounds into their corresponding thiocarbonyl analogues. In the case of 5,8-dimethoxyquinolin-2(1H)-one, the carbonyl group at the 2-position is a potential site for such a transformation, which would yield 5,8-dimethoxyquinolin-2(1H)-thione.

While direct experimental studies on the thionation of 5,8-dimethoxyquinolin-2(1H)-one are not extensively documented, the reactivity of related quinone and lactam systems provides insights into the potential for such reactions. The most common reagents employed for this purpose are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).

The reaction of naphthoquinones, which share a structural resemblance to the quinone-like fragment of the quinolinone, with hydrogen sulfide (H₂S) has been shown to result in the oxidation of H₂S and the formation of various sulfur-containing products. mdpi.comnih.gov This indicates the susceptibility of the quinone moiety to react with sulfur-based reagents.

The proposed mechanism for the thionation of the lactam carbonyl in 5,8-dimethoxyquinolin-2(1H)-one using a reagent like Lawesson's reagent would likely involve a multi-step process. This would begin with the nucleophilic attack of the carbonyl oxygen onto the phosphorus atom of the reagent, followed by a series of rearrangements and elimination steps, ultimately leading to the replacement of the oxygen atom with a sulfur atom.

The table below outlines the potential outcomes of oxygen-sulfur exchange reactions on 5,8-dimethoxyquinolin-2(1H)-one.

| Reagent | Expected Product | General Reaction Conditions |

|---|---|---|

| Lawesson's Reagent | 5,8-Dimethoxyquinolin-2(1H)-thione | Anhydrous solvent (e.g., toluene, xylene), elevated temperature. |

| Phosphorus Pentasulfide (P₄S₁₀) | 5,8-Dimethoxyquinolin-2(1H)-thione | Anhydrous solvent (e.g., pyridine, dioxane), elevated temperature. |

The successful synthesis of the corresponding thione would open up avenues for further derivatization, as thiocarbonyls are known to participate in a variety of cycloaddition and coupling reactions.

Computational Insights into Reaction Mechanisms

Transition State Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions by allowing for the calculation of the geometries and energies of transition states. q-chem.comyoutube.com For reactions involving 5,8-dimethoxyquinolin-2(1H)-one and its derivatives, DFT can provide a detailed understanding of the factors that control reactivity and selectivity.

In the context of nucleophilic aromatic substitution on a halogenated 5,8-dimethoxyquinolin-2(1H)-one, DFT calculations can be employed to model the transition state of the rate-determining nucleophilic addition step. mdpi.com By analyzing the geometry of the transition state, researchers can gain insights into the bonding changes that occur as the nucleophile approaches the quinolinone ring and the leaving group begins to depart.

A DFT study on a related heterocyclic system, 2-phenylquinoxaline (B188063), has demonstrated the utility of this approach in mapping out the reaction pathway for nucleophilic substitution. mdpi.com The calculations revealed the structure of the transition state and the associated energy barrier, providing a quantitative measure of the reaction's feasibility. mdpi.com

For the SNAr reaction on a hypothetical 3-chloro-5,8-dimethoxyquinolin-2(1H)-one, a DFT calculation would typically involve the following steps:

Optimization of the ground state geometries of the reactants (the quinolinone and the nucleophile).

Locating the transition state structure for the nucleophilic addition.

Performing a frequency calculation to confirm that the transition state has a single imaginary frequency corresponding to the reaction coordinate.

Calculating the activation energy of the reaction.

The following table provides a hypothetical comparison of calculated activation energies for the attack of a methoxide (B1231860) nucleophile at different positions of a chloro-substituted 5,8-dimethoxyquinolin-2(1H)-one, based on general principles of SNAr reactivity.

| Position of Chlorine | Hypothetical Activation Energy (kcal/mol) | Rationale |

|---|---|---|

| C-3 | Lower | Activation by the adjacent carbonyl group and the ring nitrogen. |

| C-4 | Lower | Activation by the ring nitrogen and the carbonyl group through resonance. |

| C-6 or C-7 | Higher | Less direct electronic activation by the carbonyl and nitrogen atoms. |

Energy Landscape Profiling for Reaction Pathways

Beyond the identification of individual transition states, DFT calculations can be used to construct a complete energy landscape profile for a given reaction pathway. This provides a comprehensive view of all intermediates and transition states connecting the reactants to the products, offering a deeper understanding of the reaction mechanism. mdpi.com

For a multi-step reaction such as the SNAr on a halogenated 5,8-dimethoxyquinolin-2(1H)-one, an energy landscape profile would map out the relative energies of:

The separated reactants.

The pre-reaction complex.

The transition state for nucleophilic addition.

The Meisenheimer intermediate.

The transition state for the elimination of the leaving group.

The final products.

By comparing the energy barriers for different potential pathways, computational chemists can predict the most likely course of the reaction and explain observed regioselectivities. For example, in a di-halogenated quinolinone, DFT could be used to determine which halogen is more likely to be substituted first.

A study on 2-phenylquinoxaline has shown how the energy profiles for substitution at different sites can be computed, revealing that the kinetically and thermodynamically favored products can differ. mdpi.com This highlights the importance of considering the entire energy landscape when predicting reaction outcomes.

The insights gained from such computational studies are invaluable for optimizing reaction conditions and designing new synthetic routes based on the 5,8-dimethoxyquinolin-2(1H)-one scaffold.

Advanced Characterization and Analytical Methodologies for 5,8 Dimethoxyquinolin 2 1h One

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the intricate molecular architecture of 5,8-Dimethoxyquinolin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D COLOC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the structure of 5,8-Dimethoxyquinolin-2(1H)-one.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For quinolin-2(1H)-one derivatives, characteristic signals are observed for the aromatic protons and any substituents. rsc.org For instance, in a related compound, quinolin-2(1H)-one, the proton on the nitrogen atom typically appears as a singlet at high chemical shift values (around 11.87 ppm in DMSO-d6), while the vinyl protons of the pyridinone ring show characteristic doublet signals. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different types of carbon atoms present in the molecule. The carbonyl carbon of the quinolinone ring is a key diagnostic signal, typically appearing at a downfield chemical shift. For quinolin-2(1H)-one, this signal is observed around 162.45 ppm. rsc.org The carbons of the methoxy (B1213986) groups in 5,8-Dimethoxyquinolin-2(1H)-one would be expected to show signals at characteristic chemical shifts.

2D COLOC (Correlation Spectroscopy for Long-Range Couplings): This 2D NMR technique is particularly useful for establishing long-range correlations between protons and carbons that are separated by two or three bonds. A study on 5,8-dimethoxyquinoline (B1605891) utilized the 2D COLOC spectrum for its NMR assignment, demonstrating the technique's utility in unambiguously assigning the signals of the methoxy groups and the aromatic protons to their respective carbon atoms in the quinoline (B57606) ring system. acs.org

Table 1: Representative NMR Data for Quinolinone Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment (Representative) |

|---|---|---|---|

| ¹H | ~11.87 | s | N-H |

| ~7.89 | d | H-4 | |

| ~7.63 | d | H-5 | |

| ~7.48 | t | H-7 | |

| ~7.34 | d | H-8 | |

| ~7.15 | t | H-6 | |

| ~6.52 | d | H-3 | |

| ¹³C | ~162.45 | C=O | |

| ~140.87 | C-8a | ||

| ~139.25 | C-4 | ||

| ~130.85 | C-7 | ||

| ~128.32 | C-5 | ||

| ~122.31 | C-6 | ||

| ~122.09 | C-3 | ||

| ~119.65 | C-4a | ||

| ~115.70 | C-8 |

Note: Data is for the parent compound quinolin-2(1H)-one and serves as a representative example. rsc.org Actual shifts for 5,8-Dimethoxyquinolin-2(1H)-one will vary.

Fourier Transform Infrared (FTIR) Spectroscopy and Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in 5,8-Dimethoxyquinolin-2(1H)-one by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. mdpi.comnih.govresearchgate.net

Key vibrational bands expected for this compound include:

N-H Stretching: A characteristic band in the region of 3344 cm⁻¹ is indicative of the N-H group in the quinolone ring. nih.gov

C=O Stretching: A strong absorption band, typically between 1733–1712 cm⁻¹, corresponds to the carbonyl group of the lactam ring. nih.gov

C-O Stretching: The presence of the dimethoxy groups will give rise to C-O stretching vibrations, usually found in the range of 1275–1200 cm⁻¹. mdpi.com

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic rings will also be present.

The analysis of FT-IR spectra, often aided by theoretical DFT calculations, allows for the assignment of characteristic vibrational frequencies to specific functional groups within the molecule. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for Quinolone Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3344 |

| C=O | Stretching | 1733-1712 |

| C-O (ether) | Stretching | 1275-1200 |

| C-H (aromatic) | Stretching | 3087-2852 |

| C=C (aromatic) | Stretching | 1617-1507 |

Note: Wavenumbers are approximate and can vary based on the specific molecular structure and sample state. mdpi.comnih.gov

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Confirmation

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of 5,8-Dimethoxyquinolin-2(1H)-one.

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. For related quinolin-2(1H)-one derivatives, the molecular ion peak [M+H]⁺ is readily observed using techniques like Electrospray Ionization (ESI). rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the molecule with a high degree of confidence. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. madison-proceedings.commdpi.com This technique can be used to analyze the purity of 5,8-Dimethoxyquinolin-2(1H)-one and to identify any volatile impurities. The fragmentation pattern observed in the mass spectrum can also provide structural information. nih.gov For quinoline and its derivatives, characteristic fragment ions can help to confirm the presence of the quinoline ring system. madison-proceedings.comnih.gov

Electronic Absorption Spectroscopy for Chromophore Characterization

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within the molecule and characterize its chromophoric system. asianpubs.orgmsu.edu The quinolinone ring system and its substituents constitute the chromophore, which absorbs light in the UV-Vis region.

The absorption spectrum of quinoline derivatives typically shows multiple bands corresponding to π → π* and n → π* electronic transitions. asianpubs.orgresearchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.netnih.gov For quinoline derivatives, absorption is generally observed in the range of 280 to 510 nm. researchgate.net The specific absorption maxima for 5,8-Dimethoxyquinolin-2(1H)-one would provide insight into the electronic structure of its chromophore.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 5,8-Dimethoxyquinolin-2(1H)-one from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Peak Purity

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of pharmaceutical compounds and for profiling any related impurities. researchgate.netnih.gov

A validated HPLC method, typically employing a reversed-phase column (such as C18) and a suitable mobile phase (often a mixture of acetonitrile (B52724) and a buffer), can effectively separate 5,8-Dimethoxyquinolin-2(1H)-one from its potential impurities. nih.govmoca.net.ua The use of a Diode Array Detector (DAD) allows for the acquisition of UV spectra across the entire peak, which is crucial for peak purity analysis. youtube.com

Impurity profiling involves the identification and quantification of any impurities present in the sample. By comparing the retention times and UV spectra of the peaks in the sample chromatogram with those of known reference standards, specific impurities can be identified. researchgate.net Peak purity analysis, using software that compares spectra across a single chromatographic peak, can detect the presence of co-eluting impurities that are not resolved chromatographically. youtube.com This ensures the quality and integrity of the 5,8-Dimethoxyquinolin-2(1H)-one sample.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 5,8-Dimethoxyquinolin-2(1H)-one |

| Quinolin-2(1H)-one |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) Applications

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are powerful separation techniques, though their direct application to 5,8-Dimethoxyquinolin-2(1H)-one is not extensively documented in readily available literature. However, their principles suggest clear utility. GC is typically used for thermally stable and volatile compounds. Given the quinolinone structure, derivatization might be necessary to increase volatility for GC analysis. Comprehensive two-dimensional GC (GCxGC) coupled with mass spectrometry offers high-throughput molecular profiling and resolving power for complex samples chromatographyonline.com.

Supercritical Fluid Chromatography (SFC) stands out as a particularly suitable method for the analysis and purification of molecules like 5,8-Dimethoxyquinolin-2(1H)-one, which are of low to moderate molecular weight and may be thermally labile. wikipedia.org SFC is a form of normal phase chromatography that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. wikipedia.orgyoutube.com This technique is considered a hybrid of gas and liquid chromatography. elsevierpure.com The use of supercritical CO2 is advantageous because it is non-toxic, non-flammable, and easily vaporized after analysis, leaving no solvent residue. youtube.com

The properties of supercritical fluids, which lie between those of liquids and gases, such as lower viscosity and higher diffusion rates, lead to faster and more efficient separations. youtube.com SFC is adept at separating chiral compounds and can also be used for achiral molecules under normal phase conditions. wikipedia.orgyoutube.com The instrumentation is similar to that of HPLC, but the entire flow path must be pressurized to maintain the mobile phase in its supercritical state. wikipedia.org By adding co-solvents (modifiers), the polarity of the mobile phase can be adjusted to optimize the separation of various compounds, from non-polar to polar. nih.gov

Table 1: Comparison of GC and SFC for Quinolinone Analysis

| Feature | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation using a supercritical fluid mobile phase, combining properties of both GC and LC. elsevierpure.com |

| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Supercritical CO2, often with polar modifiers (e.g., methanol). wikipedia.orgyoutube.com |

| Applicability | Best for volatile and thermally stable compounds. May require derivatization for polar molecules. | Wide range, including thermally labile and non-volatile compounds; ideal for chiral separations. wikipedia.orgnih.gov |

| Advantages | High resolution, established methods. | Fast analysis, reduced organic solvent use ("green chemistry"), suitable for purification. wikipedia.orgelsevierpure.comyoutube.com |

| Instrumentation | GC system with an oven for temperature programming. | Pressurized system to maintain supercritical state, back-pressure regulator. wikipedia.orgyoutube.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for monitoring the progress of chemical reactions. libretexts.org In the synthesis of 5,8-Dimethoxyquinolin-2(1H)-one, TLC serves as an indispensable tool to qualitatively track the conversion of starting materials to the final product.

The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary and mobile phases. libretexts.org

For a typical synthesis of 5,8-Dimethoxyquinolin-2(1H)-one, a researcher would spot the starting materials, co-reactants, and the reaction mixture at different time intervals on the same TLC plate. After developing the plate, the spots can be visualized, often using a UV lamp, as aromatic compounds like quinolinones are typically UV-active. libretexts.org The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is unique for each compound under specific conditions. libretexts.org The disappearance of the starting material spots and the appearance of a new spot corresponding to the desired product indicate the reaction's progression. This allows for the determination of the optimal reaction time and helps in identifying the presence of byproducts or unreacted starting materials. libretexts.orgresearchgate.net

Principles of Analytical Separation Techniques (Extraction, Precipitation, Ion Exchange)

The purification of 5,8-Dimethoxyquinolin-2(1H)-one from a reaction mixture relies on fundamental analytical separation techniques that exploit differences in the physicochemical properties of the components.

Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For quinolinone compounds, liquid-liquid extraction is a primary purification step. mdpi.com After a synthesis, the reaction mixture can be diluted with water and an organic solvent (like ethyl acetate (B1210297) or dichloromethane). The target compound, being largely organic, will preferentially dissolve in the organic layer, while inorganic salts and polar impurities will remain in the aqueous layer. The phases are then separated. mdpi.com

Precipitation: This method involves changing the solvent conditions to decrease the solubility of the desired compound, causing it to solidify and separate from the solution. For instance, after an extraction, if the target compound is soluble in a particular solvent at a high temperature, it may precipitate upon cooling, leaving more soluble impurities behind in the solvent. Alternatively, adding a non-solvent (a liquid in which the compound is insoluble) to the solution can induce precipitation.

Ion Exchange Chromatography: This powerful technique separates molecules based on their net charge. youtube.com It is particularly useful for purifying compounds that can be ionized, such as quinolones. nih.gov The stationary phase is a resin that has charged functional groups on its surface. In anion exchange, the resin is positively charged and retains negatively charged molecules (anions), while in cation exchange, the resin is negatively charged and retains positively charged molecules (cations). youtube.com Although 5,8-Dimethoxyquinolin-2(1H)-one is neutral, its acidic or basic precursors or impurities could be removed using this method. For example, an anion exchange mechanism can be employed to retain acidic impurities, allowing the neutral product to be eluted. nih.gov The retained molecules can later be eluted by changing the pH or increasing the salt concentration of the mobile phase. youtube.com

Solid-State Characterization

The solid-state properties of a pharmaceutical compound are critical as they influence its stability, solubility, and bioavailability. A thorough solid-state characterization of 5,8-Dimethoxyquinolin-2(1H)-one is essential.

X-Ray Powder Diffraction (XRPD) for Crystalline Phase Identification

X-Ray Powder Diffraction (XRPD) is a primary technique for the characterization of crystalline materials. tricliniclabs.com It provides a unique "fingerprint" for a specific crystalline solid, allowing for phase identification and the determination of sample purity. tricliniclabs.com The technique involves irradiating a polycrystalline sample with X-rays and measuring the scattered intensity as a function of the scattering angle. xrpd.eu The resulting diffraction pattern, with its characteristic peak positions and intensities, is directly related to the crystal lattice structure. tricliniclabs.comxrpd.eu

For 5,8-Dimethoxyquinolin-2(1H)-one, XRPD would be used to:

Identify the crystalline form (polymorph): Different polymorphs of a compound will produce distinct XRPD patterns.

Assess crystallinity: The presence of sharp diffraction peaks indicates a crystalline material, while a broad, diffuse halo suggests an amorphous phase. XRPD can be used to determine the percentage of crystallinity in a sample. bruker.com

Monitor phase transformations: Changes in the crystalline form due to factors like heat or humidity can be tracked by comparing XRPD patterns over time.

Table 2: Representative XRPD Data Interpretation

| Parameter | Description | Significance for 5,8-Dimethoxyquinolin-2(1H)-one |

|---|---|---|

| Peak Position (2θ) | The angle at which constructive interference of X-rays occurs, governed by Bragg's Law. | Corresponds to specific lattice plane spacings (d-spacings) in the crystal structure. xrpd.eu |

| Peak Intensity | The height of the diffraction peak. | Related to the arrangement of atoms within the crystal's unit cell. xrpd.eu |

| Peak Width | The breadth of the diffraction peak. | Can provide information on crystallite size and lattice strain. |

| Background Signal | A diffuse signal underlying the sharp peaks. | A high background or broad humps can indicate the presence of amorphous content. bruker.com |

Single Crystal X-Ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination

Single Crystal X-Ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline compound. hzdr.dehzdr.de This powerful technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the structure-property relationships of 5,8-Dimethoxyquinolin-2(1H)-one. hzdr.deuhu-ciqso.es

The method requires a high-quality single crystal (ideally >0.02 mm in size) which is mounted on a diffractometer and rotated in a beam of X-rays. uhu-ciqso.es The resulting diffraction pattern is used to construct an electron density map, from which the positions of the individual atoms can be determined.

Table 3: Structural Parameters Determined by SCXRD for a Crystalline Compound

| Parameter | Description | Example Data Type for 5,8-Dimethoxyquinolin-2(1H)-one |

|---|---|---|

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. | a = x Å, b = y Å, c = z Å; α = 90°, β = y°, γ = 90° |

| Space Group | The set of symmetry operations that describe the arrangement of molecules within the unit cell. | e.g., P2₁/c |

| Atomic Coordinates | The fractional coordinates (x, y, z) of each atom within the unit cell. | C1 (0.123, 0.456, 0.789), O1 (0.234, 0.567, 0.890), etc. |

| Bond Lengths & Angles | The precise distances between bonded atoms and the angles formed by them. hzdr.de | C-C = 1.39 Å, C=O = 1.23 Å, C-N-C angle = 118° |

| Intermolecular Interactions | Identification of non-covalent interactions like hydrogen bonding or π-stacking that define the crystal packing. | e.g., Hydrogen bond between N-H and C=O of adjacent molecules. hzdr.de |

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For 5,8-Dimethoxyquinolin-2(1H)-one, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for characterizing its thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. rigaku.com It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. mdpi.com The output is a curve showing heat flow versus temperature, where endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability, decomposition temperatures, and the composition of multi-component systems (e.g., hydrates). azom.com The TGA curve plots mass percentage against temperature.

Simultaneous Thermal Analysis (STA) combines TGA and DSC, allowing for the concurrent measurement of mass change and heat flow on a single sample, providing a comprehensive thermal profile. azom.comcicenergigune.com For 5,8-Dimethoxyquinolin-2(1H)-one, a typical analysis would reveal its melting point via a sharp endothermic peak in the DSC curve, followed by decomposition at a higher temperature, indicated by a significant mass loss in the TGA curve and a corresponding exothermic event in the DSC curve. mdpi.comazom.com

Table 4: Representative Thermal Analysis Data for a Pharmaceutical Compound

| Analysis | Parameter | Description and Significance |

|---|---|---|

| DSC | Melting Point (Tₘ) | Temperature at which the crystalline solid transitions to a liquid, seen as an endothermic peak. mdpi.com Defines purity and identity. |

| Enthalpy of Fusion (ΔHբ) | The amount of energy required to melt the sample (area under the melting peak). Relates to crystalline lattice energy. | |

| Glass Transition (T₉) | Temperature at which an amorphous solid transitions from a rigid to a rubbery state. Seen as a step change in the baseline. | |

| TGA | Decomposition Temperature (TᏧ) | The temperature at which the compound begins to lose mass due to chemical breakdown. Indicates thermal stability. azom.com |

| Mass Loss (%) | The percentage of mass lost during specific temperature intervals. Can indicate loss of solvent/water or decomposition fragments. mdpi.comresearchgate.net | |

| Residual Mass | The amount of material remaining at the end of the analysis. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, serving as a crucial verification of its empirical and molecular formula. For 5,8-Dimethoxyquinolin-2(1H)-one, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₁NO₄. This calculated data provides a benchmark against which experimentally determined values from elemental analysis instrumentation can be compared to confirm the purity and identity of a synthesized sample.

The theoretical weight percentages of carbon, hydrogen, nitrogen, and oxygen in 5,8-Dimethoxyquinolin-2(1H)-one are presented in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 59.73 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.01 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.33 |

| Oxygen | O | 16.00 | 4 | 64.00 | 28.93 |

| Total | 221.21 | 100.00 |

Note: The values are calculated based on the molecular formula C₁₁H₁₁NO₄ and the atomic weights of the constituent elements.

While specific experimental elemental analysis data for 5,8-Dimethoxyquinolin-2(1H)-one were not found in the surveyed literature, studies on closely related quinolinone derivatives frequently report such analyses to confirm their synthesis. For instance, the characterization of compounds like 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one, which shares the same molecular formula, relies on techniques that would yield similar compositional data. nih.gov

Structure Activity Relationship Sar and Derivatization Studies of 5,8 Dimethoxyquinolin 2 1h One

Impact of Substituent Position on Quinolinone Molecular Interactions

The biological activity and interaction profile of a quinolinone derivative are profoundly influenced by the nature and position of its substituents. The core structure presents several key positions where functionalization can modulate its physicochemical properties and its ability to bind to biological targets. The structure-activity relationship (SAR) for this class of compounds is a critical area of study, with particular attention paid to the electronic and steric effects of different functional groups.

Role of Methoxy (B1213986) Groups (Positions 5, 8) on Molecular Interactions

The methoxy substituent is a prevalent feature in many biologically active natural products and synthetic drugs. nih.gov Its inclusion in a molecular structure can significantly impact ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov In the context of the 5,8-Dimethoxyquinolin-2(1H)-one scaffold, the two methoxy groups are strategically positioned on the carbocyclic ring and play a crucial role in defining its molecular interactions.

The methoxy groups, being electron-donating, increase the electron density of the aromatic ring system, which can enhance π-π stacking interactions with aromatic residues in a protein's binding pocket. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial bonds with hydrogen bond donors on a target protein. The combination of these effects from the methoxy groups at positions 5 and 8 contributes to the specific binding affinity and biological profile of the molecule.

Influence of Functionalization at Position 2 (Quinolin-2(1H)-one)

The quinolin-2(1H)-one moiety, also known as a carbostyril skeleton, contains a lactam group (a cyclic amide). This feature is fundamental to the molecule's ability to engage in specific molecular interactions. The carbonyl oxygen (C=O) at position 2 is a strong hydrogen bond acceptor, while the adjacent nitrogen-bound hydrogen (N-H) is a hydrogen bond donor. This dual functionality allows the quinolinone core to form a robust network of hydrogen bonds with a biological target, which is often a critical factor for high-affinity binding.

The ability to functionalize the nitrogen atom at position 1 (alkylation or arylation) can significantly alter the molecule's properties. Replacing the N-H hydrogen with a substituent removes a hydrogen bond donor site but can introduce other favorable interactions, such as hydrophobic or steric interactions, that may improve binding affinity or selectivity for a particular target.

Effects of Substitutions at Other Positions (e.g., 4-Position)

Functionalization at other positions on the quinolinone ring provides a powerful strategy for fine-tuning the molecule's activity. The 4-position, in particular, has been a common site for modification. Introducing substituents at this position can influence the molecule's steric profile and introduce new points of interaction.

For example, the introduction of an N-phenylamino group at the 4-position has been explored in novel quinoline (B57606) derivatives. nih.gov The nature of the substituents on this phenyl ring can further modulate activity. Derivatives with an electron-donating group, such as a methoxy or hydroxyl group, at the para-position of the 4-N-phenyl ring have shown distinct biological activities, including enhanced antioxidant capabilities. nih.gov

The general principle is that the substituent characteristics and their precise location on the quinoline scaffold play a significant role in the functionality of the synthesized compounds. nih.gov This allows for a wide range of applications and biological activities to be explored through targeted chemical modifications.

Table 1: Impact of Methoxy Group Position on Quinoline Derivative Potency This table illustrates the relative importance of methoxy group positioning based on findings from related quinoline structures.

| Compound Type | Substitution Pattern | Observed Effect on Potency | Reference |

|---|---|---|---|

| 5-Methoxyquinoline Derivative | 6-Methoxy | Slightly decreased potency | nih.gov |

| 5-Methoxyquinoline Derivative | 5,6-Dimethoxy | Slightly decreased potency | nih.gov |

| 5-Methoxyquinoline Derivative | 5,7-Dimethoxy | Slightly decreased potency | nih.gov |

| 5-Methoxyquinoline Derivative | 5,8-Dimethoxy | Slightly decreased potency | nih.gov |

| 5-Methoxyquinoline Derivative | Other single/double substitutions | Greatly decreased activity | nih.gov |

Synthetic Strategies for 5,8-Dimethoxyquinolin-2(1H)-one Derivatives

The development of synthetic methodologies to access derivatives of 5,8-Dimethoxyquinolin-2(1H)-one is essential for exploring its full therapeutic potential. The quinolinone core is amenable to a variety of chemical transformations, allowing for the systematic modification of its structure to probe structure-activity relationships.

Alkylation and Arylation Reactions on the Quinolinone Core

Alkylation and arylation reactions are common strategies for modifying the quinolinone scaffold. These reactions typically target the nitrogen atom of the lactam or other positions on the heterocyclic ring. N-alkylation, for example, can be achieved by treating the parent quinolinone with an alkyl halide in the presence of a base. This modification can enhance the lipophilicity of the compound, which may influence its cell permeability and pharmacokinetic properties.

Direct C-H functionalization has emerged as a powerful tool for creating C-C and C-N bonds at various positions on the quinoline ring, including the less accessible distal positions. nih.gov While the C2 position is often readily functionalized due to electronic factors and the directing effect of the nitrogen atom, recent advances have enabled selective functionalization at positions like C3, C4, and C8. nih.gov These methods provide efficient routes to novel alkylated and arylated quinolinone derivatives that would be difficult to access through traditional synthetic approaches.

Derivatization via Activated Intermediates (e.g., Carbaldehydes)

A versatile strategy for creating a diverse library of derivatives involves the introduction of a reactive functional group, such as a carbaldehyde (-CHO), onto the quinolinone core. This "activated intermediate" can then serve as a handle for a wide range of subsequent chemical transformations.

For instance, a carbaldehyde group can be introduced onto the quinolinone ring through formylation reactions. This aldehyde can then undergo reactions such as:

Reductive amination: To introduce various amine-containing side chains.

Wittig reactions: To form carbon-carbon double bonds and extend the carbon framework.

Condensation reactions: With active methylene (B1212753) compounds to build new heterocyclic rings or complex side chains.